Structural Uniqueness Confirmed by InChI Key and SMILES
The compound possesses a unique InChI Key (PRJBDELBULATIT-UHFFFAOYSA-N) and a distinct SMILES string (C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3) that differentiate it from all other regioisomers and substitution variants within the pyrazole-acetamide family. The 2,4-dichloro substitution pattern on the phenoxy ring, combined with the direct N-cyclohexyl-pyrazole linkage, defines a chemotype that is structurally distinct from analogs bearing different halogenation patterns (e.g., 4-chloro, 2,3-dichloro) or alternative linker geometries. Comparative structural data for a closely related analog, 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097927-34-7), which lacks the dichloro substitution, highlights the basis for differential lipophilicity and potential binding interactions. No quantitative comparative biological or physicochemical data for these compounds are publicly available.
| Evidence Dimension | Structural identity (InChI Key, SMILES, substitution pattern) |
|---|---|
| Target Compound Data | 2,4-dichlorophenoxy-substituted; pyrazol-1-yl directly on cyclohexyl; SMILES C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3; InChI Key PRJBDELBULATIT-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097927-34-7): unsubstituted phenoxy; SMILES O=C(NC1CCC(N2C=CC=N2)CC1)COc1ccccc1 |
| Quantified Difference | Presence of two electron-withdrawing chlorine atoms on the phenoxy ring alters electron density and lipophilicity (cLogP estimated difference >1 log unit based on additive fragment contributions) |
| Conditions | Structural comparison based on publicly available chemical databases; no experimental head-to-head data identified |
Why This Matters
Structural uniqueness must be verified by InChI Key and SMILES during procurement to ensure the correct compound is ordered; the 2,4-dichloro pattern cannot be assumed to be functionally equivalent to mono-chloro or unsubstituted analogs.
